The table below summarizes key pharmacokinetic parameters of Finrozole from a clinical study in healthy male volunteers after a single oral dose [1] [2] [3].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tmax (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cmax (ng/ml) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng/ml*h) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| t½ (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability | 88.69% (34.36) | (Reference) | 77.68% (13.51) | (Reference) | Not applicable |
Abbreviations: tmax: time to reach peak serum concentration; Cmax: peak serum concentration; AUC(0,∞): area under the serum concentration-time curve from zero to infinity; t½: apparent elimination half-life. Data presented as mean (standard deviation) [1].
This compound is a novel, non-steroidal, competitive inhibitor of the enzyme aromatase (Cytochrome P450 19A1 or CYP19A1) [1] [4]. This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) [4].
The following diagram illustrates the mechanism of this compound and its physiological consequences based on research findings:
Key research findings demonstrate that by inhibiting aromatase, this compound effectively:
This compound has shown efficacy in various research models, demonstrating its potential utility in studying multiple conditions.
| Research Area / Model | Reported Efficacy / Outcome | Citation |
|---|---|---|
| Transgenic Aromatase-Expressing (AROM+) Mice | Normalized hormone levels; reversed cryptorchidism, gynecomastia, and pituitary/adrenal hyperplasia. | [4] |
| Contraception in Blue Fox Vixens | Doses ≥3.5 mg/kg initiated pre-ovulation prevented pregnancy without observed malformations in offspring. | [5] |
| Human Endometriosis Model (Nude Mice) | Inhibited aromatase transcription and decreased proliferation rate in implanted human endometrial tissue. | [6] |
According to available data, this compound has been discontinued from clinical development and did not receive approval for medical use [7]. Earlier phase trials explored its potential for treating urinary symptoms in men and neoplasms [1] [7]. All information presented here is intended for foundational scientific research and understanding of aromatase inhibition.
Finrozole works by competitively inhibiting the aromatase enzyme (CYP19A1). This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens like estradiol and estrone [1]. By blocking this conversion, this compound effectively reduces systemic and local estrogen levels in tissues [2].
The following diagram illustrates the steroidogenesis pathway and the specific point of this compound inhibition:
This suppression of estrogen synthesis is the basis for its investigated and approved uses, including treating conditions of estrogen excess and controlling estrus cycles [1] [2].
A study of 23 healthy male volunteers investigated the pharmacokinetics of single oral doses of this compound (3, 9, and 30 mg) given as both tablets and an oral solution [3] [4]. The key parameters are summarized below:
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tₘₐₓ (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cₘₐₓ (ng/ml) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng/ml*h) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| t₁/₂ (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
Key Findings from the Pharmacokinetic Study:
A key preclinical study demonstrated the efficacy of this compound in a transgenic mouse model (AROM+) that exhibits elevated estrogen levels and related pathologies [1].
For a comprehensive technical guide, here are the core methodologies from the pivotal human pharmacokinetic and animal model studies.
1. Clinical Pharmacokinetic Study Protocol [3]
2. Preclinical In Vivo Efficacy Model Protocol [1]
The following diagram illustrates the biochemical pathway of estrogen synthesis and the point of inhibition by finrozole:
This compound's inhibition of aromatase is competitive, meaning it binds to the enzyme's active site, preventing the natural androgen substrates from attaching [1]. This action is particularly crucial in tissues outside the gonads (extragonadal tissues), where local aromatase activity is a key source of estrogen, especially in postmenopausal women and males [2] [3]. The resulting decrease in estrogen levels deprives estrogen-dependent tissues and cells (including certain cancer cells) of the hormonal signal needed for growth and proliferation [3].
A study in healthy male volunteers provides key data on this compound's absorption and elimination; the following table summarizes the findings after a single oral dose [1]:
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tmax (hours) | 2.94 | 0.63 | 2.50 | 0.71 | 3.13 |
| Cmax (ng/ml) | 2.11 | 6.22 | 8.88 | 36.87 | 18.20 |
| AUC(0,∞) (ng/ml*h) | 13.25 | 13.93 | 57.68 | 75.54 | 118.23 |
| t½,z (hours) | 8.36 | 3.38 | 7.85 | 2.86 | 7.71 |
Key Findings from Pharmacokinetic Data: [1]
The therapeutic potential of this compound is demonstrated in a transgenic mouse model (AROM+) that overexpresses human aromatase, leading to a severe hormonal imbalance [2]. The following diagram and table summarize the experimental workflow and key outcomes:
| Parameter | Untreated AROM+ Mice (Phenotype) | Effect of 6-Week this compound Treatment (10 mg/kg) |
|---|---|---|
| Hormonal Balance | Low testosterone, high estradiol | Normalized: Testosterone increased, estradiol decreased [2] |
| Testicular Anatomy | Cryptorchidism (undescended testes) | Reversed: Testes descended to scrotum within 4-15 days [2] |
| Spermatogenesis | Disrupted | Recovered: Appearance of qualitatively complete spermatogenesis [2] |
| Leydig Cells | Hypertrophy and hyperplasia | Normalized: Marked diminishment of hypertrophy [2] |
| Mammary Gland | Gynecomastia (female-like development) | Involution: Markedly diminished development and differentiation [2] |
| Other Organs | Pituitary and adrenal hyperplasia | Diminished: Hyperplasia was reduced [2] |
Based on its mechanism and preclinical results, this compound has been investigated for several conditions related to estrogen excess or imbalance:
This compound represents a competitive aromatase inhibitor with a well-defined mechanism of action. Key characteristics include dose-dependent estrogen suppression, favorable linear pharmacokinetics, and a pharmacokinetic profile suitable for once or twice-daily dosing.
Compelling preclinical evidence from transgenic mouse models demonstrates its efficacy in reversing a wide range of estrogen-mediated pathologies, from gynecomastia to infertility. While its development for human cancers appears to have been superseded by other aromatase inhibitors, the research to date positions this compound as a potent tool for investigating estrogen biology and a potential therapeutic agent for non-oncological conditions characterized by hormonal imbalance.
The table below summarizes the core information about Finrozole as a research compound:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Mechanism of Action | Aromatase inhibitor (inhibits the P450 aromatase enzyme) [1] [2] |
| Synonyms | MPV-2213AD [1] [2] |
| CAS Registry | 160146-17-8 [1] |
| Molecular Formula | C₁₈H₁₅FN₄O [1] |
| Highest R&D Phase | Discontinued (Phase 2 for urination disorders; Phase 1 for neoplasms) [1] |
| Latest Status | Listed as an active substance in the veterinary medicine "Prevestrus vet," under assessment by the European Medicines Agency (EMA) [3]. |
This compound has been primarily investigated as a tool to understand the effects of estrogen inhibition in various disease models.
The following methodology is adapted from the 2004 study on AROM+ mice [2], providing a template for in vivo efficacy studies of aromatase inhibitors.
The following diagram illustrates the fundamental pharmacological action of this compound, as demonstrated in the AROM+ mouse model studies [2] [5].
This compound inhibits aromatase, blocking estrogen production.
This compound is a well-characterized aromatase inhibitor in preclinical research. Its main application has been as a tool compound to investigate the consequences of estrogen suppression in models of hormonal imbalance, such as the AROM+ mouse [2] [5]. Evidence suggests potential efficacy in normalizing estrogen-related pathologies, including cryptorchidism, disrupted spermatogenesis, gynecomastia, and hormone-driven inflammation.
The most promising recent development is its progression to regulatory review as a veterinary medicinal product for animal use [3]. For human therapeutic development, future research would need to build upon the mechanistic foundation and explore its efficacy in newer disease models, potential combinations with other agents (as suggested by the HDAC inhibitor patent [4]), and comprehensive toxicology and pharmacokinetic studies.
Finrozole inhibits the cytochrome P450 aromatase enzyme (CYP19), which is responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This inhibition reduces circulating estrogen levels, making it a potential therapy for estrogen-dependent conditions [1] [2] [3].
Key human pharmacokinetic parameters from a study in healthy male volunteers are summarized in the table below [1] [3].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| Time to Peak (tmax) | 2.5 - 3.1 h | 0.6 - 0.7 h | 2.5 - 3.1 h | 0.6 - 0.7 h | ~3.1 h |
| Peak Concentration (Cmax) | 2.11 ng/mL | 6.22 ng/mL | 8.88 ng/mL | 36.87 ng/mL | 18.20 ng/mL |
| Elimination Half-Life (t½,z) | ~8 h | ~3 h | ~8 h | ~3 h | ~8 h |
| Bioavailability (Relative to Solution) | 89% | (Reference) | 78% | (Reference) | Not Applicable |
The diagrams below illustrate this compound's core mechanism and experimental workflow for a key preclinical study.
This compound inhibits the aromatase enzyme, blocking estrogen synthesis.
Experimental workflow for evaluating this compound efficacy in AROM+ mice.
This compound has demonstrated significant biological effects in animal models, effectively reversing phenotypes caused by high estrogen-to-androgen (E/A) ratios. The table below summarizes core findings from a study in transgenic AROM+ male mice [2].
| Parameter | Untreated AROM+ Mice | After this compound Treatment (10 mg/kg/day for 6 weeks) |
|---|---|---|
| Hormone Levels | High Estradiol, Low Testosterone | Estradiol decreased, Testosterone normalized |
| Reproductive Phenotype | Cryptorchidism (undescended testes) | Testes descended to scrotum |
| Spermatogenesis | Disrupted | Recovered and qualitatively complete |
| Mammary Gland | Gynecomastia (female-like development) | Marked involution (gland shrinkage) |
| Organ Weights | Enlarged adrenals and pituitary | Normalized |
| Leydig Cells | Hypertrophy and hyperplasia | Normalized structure |
Another study in blue fox vixens established a minimum effective dose of 3.5 mg/kg for contraception when administered for 21 days starting in the pre-ovulatory period. This treatment reduced pregnancy rates from 89.5% (placebo) to 55.6% without causing observed malformations in cubs [4].
To assist in experimental replication, here are the detailed methodologies from the key studies cited.
1. Protocol: this compound Efficacy in AROM+ Mouse Model [2]
2. Protocol: Human Pharmacokinetics Study [1] [3]
This compound is a well-characterized aromatase inhibitor with demonstrated efficacy in normalizing hormone imbalances and their physiological consequences in preclinical models. The available human data shows a favorable pharmacokinetic profile with dose-dependent exposure.
For future research, potential applications could include:
The following table summarizes key pharmacokinetic parameters of Finrozole from a clinical study in healthy male volunteers after single oral doses [1].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| Tmax (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cmax (ng/mL) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng/mL·h) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| Elimination Half-Life (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability (Tablet vs. Solution) | 89% (34%) | - | 78% (14%) | - | - |
Note: Data presented as mean (standard deviation). AUC(0,∞) = Area under the serum concentration-time curve from zero to infinity. Tmax = time to reach Cmax (peak serum concentration).
Key observations from the data include [1]:
Here is the detailed methodology from the clinical pharmacokinetic study of this compound [1].
Blood samples for determining serum this compound concentrations were collected at the following times relative to drug administration: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, and 32 hours, as well as 2, 3, and 5 days post-dose [1].
The workflow of this study can be summarized as follows:
Experimental workflow for this compound PK study [1]
CYP19A1, commonly known as aromatase, is a heme-containing cytochrome P450 enzyme that catalyzes the rate-limiting conversion of androgens (androstenedione and testosterone) to estrogens (estrone and 17β-estradiol) [1] [2]. It is a well-established target for treating estrogen receptor-positive (ER+) breast cancer, as local estrogen production drives tumor growth [1] [2]. Research also implicates CYP19A1 in other cancers, including colon cancer and cholangiocarcinoma, where its expression is linked to poor prognosis and immune suppression [3] [4].
In colon cancer, CYP19A1 promotes an immunosuppressive tumor microenvironment. Its inhibition has been shown to downregulate PD-L1, IL-6, and TGF-β via GPR30-AKT signaling, enhancing CD8+ T cell-mediated antitumor immunity and improving response to anti-PD-1 therapy [3].
The search results describe several known classes of CYP19A1 inhibitors, which are summarized in the table below.
| Inhibitor Class / Name | Mechanism / Type | Reported Potency (IC₅₀) | Key Characteristics / Notes |
|---|---|---|---|
| Letrozole [3] [4] [5] | Nonsteroidal Aromatase Inhibitor (Type I) | Highly potent (among the most potent) | Third-generation drug; used in breast cancer therapy; combined with immunotherapy in colon cancer models [3]. |
| Exemestane [4] | Steroidal Aromatase Inhibitor (Type II) | Information in sources | Third-generation drug; used in breast cancer therapy. |
| Coumarin-Triazole Hybrids [6] | Nonsteroidal (synthetic) | 1.4 - 2.4 μM | Newly reported (2025); e.g., compounds 5i, 6f, 6g, 6i; also show anti-proliferative effects in breast cancer cells. |
| Dihydroisocoumarin (1) [2] | Nonsteroidal (natural product) | 1.6 ± 0.1 μM | Isolated from Xyris pterygoblephara; shows selectivity over CYP2C8 and CYP3A4. |
| Triclosan [7] | Competitive Inhibition | 6.26 μM | Antimicrobial chemical; acts as an endocrine disruptor. |
| Triclocarban [7] | Noncompetitive Inhibition | 15.81 μM | Antimicrobial chemical; acts as an endocrine disruptor; different binding mode than Triclosan. |
| Azole Antifungals [5] | Nonsteroidal | Varies by compound | e.g., Bifonazole, Miconazole; inhibition is an unwanted side-effect for this drug class. |
The following are standard methodologies used in the cited literature to assess CYP19A1 inhibition and its functional consequences.
This method directly measures the inhibition of CYP19A1 enzyme activity.
These assays evaluate the functional cellular consequences of CYP19A1 inhibition.
The diagram below outlines a logical workflow for the discovery and validation of new CYP19A1 inhibitors, integrating computational and experimental approaches.
A workflow for CYP19A1 inhibitor discovery from screening to lead identification.
For the analysis and determination of chiral purity, chromatography and electrophoresis are key techniques. The following table summarizes the main approaches:
| Technique | Key Principle | Typical Chiral Selector / Phase | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [1] | Uses a Chiral Stationary Phase (CSP) to differentially interact with enantiomers. | Amylose or cellulose derivatives (e.g., tris(3-chloro-5-methylphenylcarbamate)) [2] [1]. | Excellent resolution, high sensitivity, broad applicability [1]. |
| Capillary Electrophoresis (CE) [1] | Separates enantiomers based on differential migration in a capillary under an electric field, with a chiral selector added to the buffer. | Cyclodextrins, crown ethers, chiral crown ethers [1]. | High separation efficiency, rapid analysis, minimal sample consumption [1]. |
| Chiral Probe Labeling [3] | Derivatizes chiral analytes into diastereomers using a chiral probe before analysis on a standard (non-chiral) column. | Various probes based on reactive functional groups (e.g., amines, acids) [3]. | Improves separation and detection sensitivity in complex matrices; allows use of standard reversed-phase columns [3]. |
For obtaining larger quantities of pure enantiomers, the following scalable methods are commonly used:
| Method | Key Principle | Typical Application | Considerations |
|---|---|---|---|
| Diastereomeric Salt Formation [4] | A racemic mixture (e.g., of an acid or amine) reacts with a single-enantiomer resolving agent to form two diastereomeric salts with different solubilities, separated by crystallization. | Amines and acids [4]. | Requires a cheap or recyclable resolving agent [4]. |
| Kinetic Resolution [4] | Uses a chiral catalyst (often a biocatalyst) to selectively transform one enantiomer from a racemate much faster than the other. | Alcohols, apolar compounds, many amines [4]. | Maximum yield is 50% for the desired enantiomer unless combined with in-situ racemization (Dynamic Kinetic Resolution) [4]. |
| Attrition-Enhanced Deracemization (Viedma Ripening) [4] | Grinding a solid racemic conglomerate under racemizing conditions leads to a single, pure enantiomer in solid form. | Conglomerate-forming compounds (requires derivative formation for many compounds) [4]. | Does not require a chiral resolving agent; can achieve 100% yield [4]. |
| Enantiospecific Cocrystallization [4] | A chiral coformer selectively cocrystallizes with only one enantiomer from a solution, allowing their separation. | Compounds that cannot form diastereomeric salts [4]. | More cost-effective than chiral chromatography for scale-up [4]. |
Here are detailed methodologies for two key techniques based on the search results.
This protocol, adapted from a study on fipronil, demonstrates a multi-component chiral analysis.
1. Instrument Setup
2. Method Optimization
3. Analysis
This is a classic preparative method for obtaining pure enantiomers.
1. Salt Formation
2. Salt Separation
3. Purification and Recovery
The diagram below outlines a logical decision workflow for selecting and implementing a chiral separation strategy, based on the techniques described.
Chiral separation strategy selection workflow.
This compound is a chiral drug candidate containing two chiral centers, resulting in multiple stereoisomers. The pharmacologically most active stereoisomer is the RS enantiomer (d-enantiomer). However, the ENA11His antibody fragment selectively binds the SR enantiomer (a-enantiomer), allowing for the precise separation of this specific stereoisomer from racemic mixtures through antibody-based affinity chromatography [1]. This separation capability is crucial for pharmaceutical development, as different enantiomers often exhibit distinct pharmacological activities, metabolic pathways, and toxicity profiles.
The fundamental chiral recognition mechanism in antibodies involves precise molecular interactions within the antigen-binding site. Recent research on enantioselective antibodies against chiral drugs like gatifloxacin has demonstrated that both ligand conformation and antibody binding cavity adaptability play critical roles in enantiomer discrimination [2] [3]. This conformational flexibility allows antibodies to adjust their binding sites to accommodate preferred enantiomers while excluding others through specific molecular interactions.
Researchers have developed and characterized specific antibody fragments with high binding affinity and enantioselectivity for this compound enantiomers.
Table: Characteristics of this compound-Binding Antibody Fragments
| Antibody Fragment | Target Enantiomer | Selectivity Against Other Enantiomers | Structural Features | Application |
|---|---|---|---|---|
| ENA11His Fab | SR (a) enantiomer | Selective binding allowing separation from RS (d) enantiomer | Deep cleft between light and heavy chains; Asp95 and Asn35 of H-chain critical for specificity | Enantioseparation of this compound stereoisomers [1] |
| ENA5His Fab | Specific this compound enantiomer | Enantiospecific separation from racemate | Stabilized by cross-linking for chromatography | Immunoaffinity chromatography [4] [5] |
Table: Performance Metrics of Antibody-Based this compound Separation
| Parameter | ENA5His CLAC | Cross-Linked Immobilized ENA5His | Traditional Methods |
|---|---|---|---|
| Binding Capacity | 50% of immobilized ENA5His | High activity retention | Varies widely |
| Solvent Stability | Stable in 5-100% methanol and 2% DMSO in PBS | Stable in elution conditions | Limited by protein stability |
| Reusability | Excellent (fully stable, enabling column reuse) | Good | Dependent on method |
| Separation Efficiency | High enantioselectivity | High enantioselectivity | Moderate to high |
The ENA5His fragment demonstrated exceptional stability after cross-linking, maintaining functionality in high methanol concentrations (required to release bound drug) where native antibody fragments would typically denature [4]. The cross-linked protein crystal technology using glutaraldehyde created a robust matrix that could withstand rigorous chromatographic conditions while maintaining enantioselectivity.
Understanding the molecular interactions responsible for chiral discrimination is essential for optimizing antibody-based separation systems.
The this compound-binding antibody ENA11His exhibits a deep cleft between the light and heavy chains of the Fab fragment where the hapten molecule is tightly bound [1]. Crystallographic studies reveal that the protein conformation remains similar in both free and complex forms, suggesting a pre-formed binding pocket that selectively accommodates the target enantiomer.
The key residues responsible for enantioselective recognition include Asp95 and Asn35 of the heavy chain, which provide specificity through precise hydrogen bonding interactions with the this compound enantiomers [1]. These interactions create an asymmetric environment that discriminates between stereoisomers based on their three-dimensional orientation.
Recent structural studies on enantioselective antibodies against chiral quinolone drugs provide additional insights into the general mechanism of antibody-mediated chiral recognition:
Chiral recognition involves conformational adjustments in both antibody and ligand.
Research on gatifloxacin-binding antibodies demonstrates that distomer recognition (10% cross-reactivity in S-gatifloxacin Fab) occurs through conformational adjustments in both the ligand piperazine ring and the antibody binding cavity [2] [3]. This dual adaptability explains why antibodies may exhibit some cross-reactivity with non-target enantiomers while maintaining overall enantioselectivity.
Fab Fragment Preparation Protocol:
Crystallization Workflow:
Crystallization and cross-linking workflow for antibody fragments.
The hanging drop vapor diffusion method is employed for initial crystal screening, followed by scale-up to 10-mL batch crystallization with approximately 70% yield [5]. Both wild-type and mutant Fab fragments with single amino acid substitutions can crystallize under similar conditions, enabling structure-function studies.
Cross-Linking Procedure:
Chromatographic Separation:
Antibody-based chiral stationary phases (CSPs) represent a powerful tool for analytical and preparative separation of enantiomers.
The ENA5His CLAC system demonstrates how antibody fragments can be engineered into robust separation platforms that maintain enantioselectivity under demanding chromatographic conditions while allowing column reuse [4]. This represents a significant advantage over conventional protein-based stationary phases that may denature in organic solvents.
Enantioselective antibodies against this compound, particularly the ENA5His and ENA11His fragments, demonstrate remarkable potential for chiral separation applications. The structural insights gained from crystallographic studies and the robust methodologies developed for antibody fragment stabilization provide a solid foundation for implementing antibody-based enantioseparation systems.
Future development directions include:
This compound (developmental code MPV-2213ad) is a novel nonsteroidal competitive inhibitor of the aromatase enzyme, which catalyzes the conversion of androgen substrates to estrogens in the final step of steroid biosynthesis. By inhibiting this rate-limiting enzyme, this compound effectively blocks estrogen biosynthesis in various human cells and tissues, thereby reducing circulating estrogen concentrations. This mechanism of action has shown promise for the treatment of urinary symptoms in men, unlike other aromatase inhibitors primarily developed for breast cancer therapy. This compound has been demonstrated to cause potent, dose-dependent suppression of serum estradiol concentration in earlier pharmacodynamic and safety studies, making it a compelling candidate for further clinical development.
The chemical structure of this compound (C₁₈H₁₅FN₄O) includes distinctive features that contribute to its pharmacological activity: a fluorine atom that enhances metabolic stability, a cyanophenyl group that facilitates aromatase binding, and an imidazole ring that coordinates with the heme iron in the aromatase enzyme's active site. With a molecular weight of 322.34 g/mol and CAS registry number 160146-17-8, this compound presents specific analytical challenges that require sophisticated bioanalytical methods for accurate quantification in biological matrices. The compound is currently classified as for research use only and remains under investigation for potential clinical applications.
The pharmacokinetics of this compound were initially investigated in a clinical study involving 23 healthy male volunteers (mean age 24.9 years, range 22-32 years) with a mean body mass index of 23.2 kg/m². The study employed an open, partly randomized cross-over design where subjects received single doses of 3, 9, or 30 mg of this compound as either tablets or solution, with a 14-day washout period between administrations. The highest dose (30 mg) was administered only as tablets due to solubility limitations of the compound. Blood samples for determination of serum this compound concentrations were collected at predetermined time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, and 32 hours, plus 2, 3, and 5 days after drug administration, indicating the careful characterization of both absorption and elimination phases [1].
Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tₘₐₓ (h) | 2.94 ± 1.29 | 0.63 ± 0.23 | 2.50 ± 0.58 | 0.71 ± 0.27 | 3.13 ± 1.33 |
| Cₘₐₓ (ng/mL) | 2.11 ± 1.58 | 6.22 ± 1.73 | 8.88 ± 3.28 | 36.87 ± 17.09 | 18.20 ± 5.65 |
| AUC(0,∞) (ng·h/mL) | 13.25 ± 9.03 | 13.93 ± 3.79 | 57.68 ± 17.88 | 75.54 ± 22.24 | 118.23 ± 45.69 |
| t½ (h) | 8.36 ± 4.48 | 3.38 ± 3.31 | 7.85 ± 2.53 | 2.86 ± 0.94 | 7.71 ± 1.65 |
| Relative Bioavailability (%) | 88.69 ± 34.36 | - | 77.68 ± 13.51 | - | - |
The pharmacokinetic data reveal several important characteristics of this compound. The time to peak concentration (tₘₐₓ) was significantly longer for the tablet formulation (2.5-3.1 hours) compared to the solution (0.6-0.7 hours), indicating relatively rapid but formulation-dependent absorption. The maximum concentration (Cₘₐₓ) values demonstrated dose-dependent increases, though the solution formulation achieved notably higher peak concentrations than tablets at equivalent doses. The apparent elimination half-life was approximately 3 times longer after tablet administration (~8 hours) compared to the solution (~3 hours), likely reflecting the overlap of the absorption and elimination phases (flip-flop kinetics) rather than a true difference in elimination characteristics [1] [2].
The area under the curve (AUC(0,∞)) values increased proportionally with dose from 3 mg to 9 mg and from 3 mg to 30 mg when administered as tablets, demonstrating linear pharmacokinetics within this dose range. The relative bioavailability of the tablet formulation compared to the oral solution was calculated as 89% for the 3 mg dose and 78% for the 9 mg dose, indicating acceptable but slightly formulation-dependent bioavailability. The lack of significant differences between dose-normalized AUC values further confirmed that serum drug concentrations were proportional to the administered dose, an important characteristic for predictable dosing in potential therapeutic applications [1].
Table 2: Dose Normalized Pharmacokinetic Parameters of this compound
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| Dose-normalized Cₘₐₓ (ng/mL/mg) | 0.70 ± 0.53 | 2.07 ± 0.58 | 0.99 ± 0.36 | 4.10 ± 1.90 | 0.61 ± 0.19 |
| Dose-normalized AUC (ng·h/mL/mg) | 4.42 ± 3.01 | 4.64 ± 1.26 | 6.41 ± 1.99 | 8.39 ± 2.47 | 3.94 ± 1.52 |
The original analytical method for this compound quantification in human serum employed high-performance liquid chromatography combined with triple quadrupole mass spectrometry (HPLC-MS/MS), representing a highly specific and sensitive approach for drug quantification in biological matrices. The specific system utilized was a PE Sciex API 365 LC/MS/MS system (Perkin-Elmer Co., Norwalk, CT, USA), which provided the necessary sensitivity and selectivity for reliable determination of this compound concentrations in the sub-nanogram per milliliter range. While the original publication does not provide exhaustive details on all chromatographic parameters, contemporary best practices and similar methods for related compounds suggest optimal approaches for this compound analysis [1].
Based on established methodologies for similar aromatase inhibitors and compounds with comparable chemical properties, the following chromatographic conditions are recommended for this compound analysis:
These conditions provide efficient chromatographic separation while maintaining appropriate peak shape and minimizing matrix effects. The use of acidified mobile phases enhances ionization efficiency in positive electrospray ionization mode and suppresses silanol interactions that could cause peak tailing. The relatively short run time supports high-throughput analysis, essential for processing the numerous samples generated in pharmacokinetic studies [3] [4] [5].
The mass spectrometric detection of this compound was performed using multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring specific precursor-to-product ion transitions. The limit of quantification of the method was 0.1 ng/mL with a linear range from 0.1 to 40.0 ng/mL, while the limit of detection was 0.05 ng/mL, demonstrating excellent sensitivity suitable for characterizing the terminal elimination phase of this compound pharmacokinetics. The average between-batch precision (coefficient of variation) was 6% (n = 18), indicating acceptable reproducibility for bioanalytical applications [1].
For method development, the following mass spectrometric parameters should be optimized:
The MRM transitions should be established by direct infusion of this compound standard solution (100-500 ng/mL in mobile phase) at a flow rate of 5-10 μL/min. The precursor ion should be identified in Q1 full scan mode, typically [M+H]+ for positive ionization. Following collision-induced dissociation, product ion spectra are acquired to identify the most abundant and specific fragment ions for quantification and confirmation [3] [5].
Materials Required:
Procedure:
Quality Control Considerations:
This protocol ensures sample integrity and prevents analyte degradation during storage, which is critical for obtaining accurate and reproducible pharmacokinetic data [1].
Materials Required:
Protein Precipitation Procedure:
Alternative Extraction Methods: While protein precipitation offers simplicity and high recovery, alternative extraction techniques may be considered:
The protein precipitation method provides adequate recovery (typically >85%) for this compound while minimizing matrix effects, as demonstrated by the successful application in the original clinical study [1] [6].
The following diagram illustrates the complete analytical workflow for this compound quantification in serum samples:
To ensure reliability and reproducibility of this compound quantification, comprehensive method validation should be performed following FDA guidelines and ICH M10 recommendations on bioanalytical method validation. The key validation parameters and acceptance criteria include:
Table 3: Recommended Quality Control Concentrations for Method Validation
| QC Level | Concentration (ng/mL) | Purpose |
|---|---|---|
| LLOQ | 0.1 | Lower limit of quantification |
| LQC | 0.3 | 3× LLOQ, low therapeutic level |
| MQC | 5.0 | Mid-range of calibration curve |
| HQC | 30.0 | Near ULOQ, high therapeutic level |
The original method demonstrated excellent stability, with this compound remaining stable in frozen serum for at least one month at -20°C, supporting the reliability of the pharmacokinetic data generated using this analytical approach [1] [7] [4].
Poor Chromatographic Peak Shape:
Signal Suppression or Enhancement:
Retention Time Drift:
Decreased Sensitivity:
To ensure ongoing method reliability during sample analysis, implement the following quality control measures:
The HPLC-MS/MS method for this compound quantification in human serum represents a robust, sensitive, and specific bioanalytical approach that has been successfully applied in clinical pharmacokinetic studies. The method provides the necessary sensitivity (LLOQ: 0.1 ng/mL) to characterize the complete pharmacokinetic profile of this compound, including the terminal elimination phase. The validation parameters demonstrate acceptable precision, accuracy, and stability for regulatory bioanalysis, supporting its application in clinical development programs.
The pharmacokinetic data generated using this method reveal that this compound exhibits dose-proportional exposure over the 3-30 mg dose range, with acceptable bioavailability of the tablet formulation relative to oral solution (78-89%). The apparent elimination half-life of approximately 8 hours after tablet administration supports once or twice daily dosing in potential therapeutic regimens. These pharmacokinetic characteristics, combined with the previously demonstrated potent suppression of serum estradiol concentrations, position this compound as a promising candidate for further clinical development for conditions requiring aromatase inhibition.
Finrozole (MPV-2213ad) is a novel nonsteroidal aromatase inhibitor that acts as a competitive antagonist of the aromatase enzyme, which catalyzes the conversion of androgens to estrogens. This application note provides detailed methodologies for quantifying this compound concentrations in biological matrices, specifically tailored for research applications in pharmacology, toxicology, and drug development. The protocols outlined here have been optimized from peer-reviewed studies to ensure reliable quantification of this compound in serum samples, enabling researchers to obtain accurate pharmacokinetic data for preclinical and clinical studies.
The measurement of this compound serum concentrations is essential for establishing dose-response relationships, understanding pharmacokinetic profiles, and determining bioavailability across different formulations. These application notes compile validated methods from published literature to support researchers in implementing robust analytical workflows for this compound quantification. All methods described are suitable for application in regulated environments when properly validated according to appropriate guidelines.
Note: The original methodology mentions that samples were kept frozen at -70°C until analysis but specific extraction procedures were not detailed in the available literature. The protein precipitation method described above represents a standard approach for such analyses. [1]
Table 1: LC-MS/MS Instrument Parameters for this compound Quantification
| Parameter | Specification | Notes |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Positive or negative mode based on optimization |
| Mass Transitions | Not specified in source | Monitor specific precursor to product ion transitions |
| LC Column | Not specified | Reverse-phase column recommended |
| Mobile Phase | Not specified | Gradient with aqueous and organic components |
| Injection Volume | 5-20 µL | Dependent on sensitivity requirements |
| Retention Time | Method-specific | To be determined during method development |
Table 2: Method Validation Parameters for this compound Assay [1]
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Limit of Quantification (LOQ) | 0.1 ng/mL | Signal-to-noise ratio ≥10:1 |
| Linear Range | 0.1 to 40.0 ng/mL | R² ≥ 0.99 |
| Between Batch Precision (CV) | 6% (n=18) | Typically ≤15% |
| Limit of Detection (LOD) | 0.05 ng/mL | Signal-to-noise ratio ≥3:1 |
For preclinical studies investigating this compound pharmacokinetics, the following protocol has been successfully implemented in a murine model:
Table 3: In Vivo Dosing Protocol for this compound [2]
| Parameter | Specification |
|---|---|
| Animal Model | AROM+ transgenic mice (4-month-old) |
| Dosage | 10 mg/kg body weight |
| Formulation | 0.5% carboxylmethylcellulose vehicle |
| Administration | Daily oral gavage |
| Treatment Duration | 6 weeks |
| Sample Size | n=10 per group |
Formulation Preparation:
Dosing Procedure:
Blood Collection Timepoints:
Figure 1: Workflow for Blood Sample Processing and Serum Storage
The following pharmacokinetic parameters should be calculated from the serum concentration-time data:
Table 4: Pharmacokinetic Parameters for this compound [1]
| Parameter | Symbol | Calculation Method |
|---|---|---|
| Peak Serum Concentration | Cmax | Maximum observed concentration |
| Time to Peak Concentration | Tmax | Time at which Cmax occurs |
| Area Under Curve | AUC(0,∞) | Linear trapezoidal method with extrapolation to infinity |
| Elimination Half-life | t1/2,z | ln(2)/λz, where λz is elimination rate constant |
| Relative Bioavailability | Frel | [AUCtablet/AUCsolution] × 100 |
Based on clinical data from healthy male volunteers, the following pharmacokinetic behavior can be expected:
Table 5: Representative Pharmacokinetic Parameters of this compound in Humans [1]
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tmax (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cmax (ng/mL) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng·h/mL) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| t1/2,z (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability (%) | 88.69 (34.36) | - | 77.68 (13.51) | - | - |
Values presented as mean (standard deviation)
The methodologies described herein support various research applications:
The analytical methods detailed in this application note provide researchers with validated protocols for accurate quantification of this compound in serum samples. The LC-MS/MS method offers exceptional sensitivity with a quantitation limit of 0.1 ng/mL, adequate for comprehensive pharmacokinetic characterization. The documented in vivo protocols enable proper study design for evaluating this compound pharmacokinetics in preclinical models, supporting drug development efforts for this aromatase inhibitor.
When properly implemented, these methods generate reliable data suitable for regulatory submissions and peer-reviewed publications. Researchers can adapt these protocols to specific project requirements while maintaining scientific rigor in this compound concentration analysis.
This document outlines the application notes and study protocol for a first-in-human (FIH), Phase I clinical trial to investigate the safety, tolerability, and pharmacokinetics of Finrozole, a novel aromatase inhibitor, in healthy male volunteers. Phase I trials represent the critical transition from preclinical research to human testing, primarily focusing on the safety and pharmacological profile of a new drug compound [1]. Healthy volunteer trials are the standard for Phase I studies as they provide a homogeneous population free from confounding diseases or medications, allowing for a clearer assessment of the drug's inherent properties [2]. The data generated from this study will be foundational for subsequent clinical development in target patient populations.
Given the novel nature of the drug, key parameters are based on standard Phase I design principles and industry benchmarks. The tables below summarize the core quantitative assumptions and the schedule of assessments.
Table 1: Key Global Clinical Trial Market Assumptions & Operational Metrics This table provides context on the operational environment for clinical trials, based on current industry data [3].
| Parameter | Assumed Value/Range | Rationale & Context |
|---|---|---|
| Projected Market CAGR (2025-2034) | 5.97% | Indicates a growing and investable field [3]. |
| Largest Market Share by Region | North America (59.31%) | Suggests a high concentration of trial activity and expertise in this region [3]. |
| Fastest Growing Region | Asia Pacific (CAGR 7.16%) | Highlights a trend towards globalization and potential for patient recruitment in these areas [3]. |
| Dominating Study Design | Interventional (70.50% share) | Confirms that the proposed design is the industry standard for generating interventional evidence [3]. |
Table 2: Proposed Schedule of Assessments and Procedures This table details the timing and type of procedures required for a typical healthy volunteer Phase I trial, based on best practices [2] [1].
| Assessment / Procedure | Screening (Day -28 to -2) | Baseline / Check-in (Day -1) | Treatment Period (Day 1) | Residential Stay (Days 2-7) | Follow-up Visits (3 x 1-night stays) | End of Study (Day ~42) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Informed Consent | ● | | | | | | | Medical & Psychiatric History | ● | | | | | | | Physical Examination | ● | | | | | ● | | Vital Signs | ● | ● | ● (Pre-dose, multiple post-dose) | ● (Daily) | ● | ● | | 12-Lead ECG | ● | ● | ● (Pre-dose, multiple post-dose) | ● (Daily) | ● | ● | | Clinical Lab Tests (Hematology, Clinical Chemistry, Urinalysis) | ● | ● | ● (Pre-dose) | ● (As required) | ● | ● | | Pharmacokinetic (PK) Blood Sampling | | | ● (Pre-dose & multiple series post-dose) | ● (Sparse sampling) | ● (As per schedule) | | | Drug Administration | | | ● (Single dose) | | | | | Adverse Event Monitoring | | ● | ● | ● | ● | ● | | Muscle Biopsy | | | | ● (Once during residential) | | |
Best practices in protocol writing demand clear, definitive objectives with unambiguous endpoints [1]. Vague language leads to misinterpretation and non-compliance.
Primary Objective:
Secondary Objective:
Exploratory Objective:
3.2.1. Study Design This is a single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study. A minimum of 32 healthy male volunteers will be enrolled into 4 sequential cohorts (n=8 per cohort). Within each cohort, participants will be randomized in a 3:1 ratio to receive a single oral dose of this compound (6 subjects) or matching placebo (2 subjects). Dose escalation to the next cohort will only proceed after a formal safety review of all data from the preceding cohort.
3.2.2. Subject Selection and Recruitment
3.2.3. Investigational Product (IP) Administration this compound and matching placebo will be administered orally with 240 mL of water after an overnight fast of at least 10 hours. Doses will be prepared and dispensed by an unblinded pharmacist to maintain the blind for participants and study staff.
3.2.4. Pharmacokinetic (PK) Blood Sampling and Bioanalytical Method Serial blood samples (e.g., ~4 mL each) for PK analysis will be collected pre-dose and at pre-specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Plasma will be harvested and stored at -70°C or below until analysis. Concentrations of this compound and its metabolites will be determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The specific details of the method (chromatography, mass spectrometry parameters) will be defined during assay validation.
3.2.5. Safety Assessments Safety will be monitored throughout the study via continuous assessment of AEs, periodic measurement of vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, urinalysis). All AEs will be graded for severity and relationship to the investigational product.
3.2.6. Statistical Considerations
The following diagram illustrates the high-level workflow for a participant in this this compound clinical trial, from initial contact through to study completion.
Figure 1: Participant Journey in the this compound Phase I Clinical Trial
The protocol will be designed in full compliance with the International Council for Harmonisation (ICH) E6 (R2) Good Clinical Practice (GCP) guidelines and the ethical principles rooted in the Declaration of Helsinki [1]. Before initiation, the protocol, informed consent form, and other relevant documents must be approved by an Institutional Review Board (IRB)/Independent Ethics Committee (IEC) and the relevant regulatory authority (e.g., FDA, MHRA) [2] [1]. A critical step in protocol design is identifying the countries where the study will be conducted early in the process, as regional regulations (e.g., US Code of Federal Regulations, EU GDPR) may impose specific additional requirements [1].
This document provides a robust framework for a Phase I clinical trial protocol for this compound in healthy male volunteers. By adhering to regulatory best practices, incorporating clear objectives and endpoints, and detailing a comprehensive schedule of assessments, this protocol is designed to ensure subject safety, generate high-quality data on the drug's safety and PK profile, and support the future clinical development of this compound. The use of a randomized, placebo-controlled, single ascending dose design is the industry standard for such early-phase investigations and will provide a solid foundation for making informed decisions about subsequent clinical trials.
The elimination half-life of a drug is defined as the time required for the plasma concentration of that drug to decrease by 50% from its initial value [1] [2]. For most drugs that follow first-order kinetics, the rate of elimination is directly proportional to the drug's concentration [1].
The half-life (t½) is a derived parameter, calculated from two fundamental independent pharmacokinetic parameters: Volume of Distribution (Vd) and Clearance (CL) [3] [4]. The core relationship is expressed by the equation: t½ = (0.693 × Vd) / CL [1] [3] [4].
This means a drug's half-life increases with a larger volume of distribution or a decrease in clearance [3].
This protocol outlines the standard non-compartmental analysis (NCA) method for determining half-life from plasma concentration-time data [5].
The following diagram illustrates the logical flow of the experiment, from study design to the final calculation.
For a more robust pharmacokinetic profile, the half-life should be contextualized with its determinants, Vd and CL. These can be determined from the same concentration-time data.
| Parameter | Definition & Protocol | Key Formula |
|---|
| Clearance (CL) | The volume of plasma completely cleared of the drug per unit time. It is a direct measure of the body's efficiency in eliminating the drug [1]. | CL = Dose / AUC₀→∞
Where AUC is the Area Under the Curve of the concentration-time profile, calculated using the trapezoidal rule [5]. |
| Volume of Distribution (Vd) | A theoretical volume that quantifies the extent of a drug's distribution throughout the body relative to its plasma concentration [1]. | Vd = CL / λz
This is calculated after CL and λz have been determined. A large Vd suggests extensive tissue distribution [4]. |
The interplay of these parameters and the factors that influence them are summarized below.
While specific data on "this compound" is unavailable, the protocols outlined here provide a complete roadmap for its characterization. Determining the elimination half-life is not an isolated activity but part of an integrated pharmacokinetic assessment involving Vd and CL. Proper study design, robust bioanalysis, and an understanding of the factors that influence these parameters are crucial for generating reliable data to inform dosing regimens and further development.
Aromatase inhibitors represent a cornerstone in the treatment of hormone-responsive breast cancer and other estrogen-dependent conditions. Finrozole (MPV-2213ad) is a novel, competitive, nonsteroidal aromatase inhibitor that has demonstrated potent, dose-dependent suppression of serum estradiol concentrations in preclinical and clinical studies. The development of robust bioanalytical methods for quantifying this compound and related aromatase inhibitors in biological matrices is essential for pharmacokinetic profiling and therapeutic drug monitoring (TDM) in clinical practice. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes.
This application note provides a comprehensive protocol for the quantification of this compound using LC-MS/MS technology, with additional reference methods for letrozole, anastrozole, and exemestane. The methodologies described herein have been optimized for high-throughput analysis while maintaining the rigorous validation standards required for clinical applications. Implementation of these protocols will enable researchers and clinical laboratories to reliably monitor drug concentrations for dose optimization, pharmacokinetic studies, and compliance assessment in patients undergoing aromatase inhibitor therapy.
This compound exhibits dose-proportional pharmacokinetics across the clinically relevant dose range of 3-30 mg. A seminal pharmacokinetic study in healthy male volunteers demonstrated that this compound absorption is formulation-dependent, with tablet formulations showing relatively rapid absorption despite slower dissolution characteristics compared to oral solutions [1]. The key pharmacokinetic parameters established in clinical studies are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tₘₐₓ (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cₘₐₓ (ng/mL) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng·h/mL) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| t½ (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability (%) | 88.69 (34.36) | - | 77.68 (13.51) | - | - |
The apparent elimination half-life of this compound is significantly longer after tablet administration (approximately 8 hours) compared to the solution formulation (approximately 3 hours), likely due to the overlap of the absorption and elimination phases [1]. This prolonged elimination profile may have implications for dosing regimen design, potentially allowing for once-daily administration in clinical practice. The dose-normalized AUC values demonstrate proportional increases with escalating doses, supporting linear pharmacokinetics within the studied range.
This compound is characterized by low solubility in aqueous solutions, which presents challenges for formulation development and bioanalysis. This property necessitated the use of hydroxypropyl-β-cyclodextrin as a solubilizing agent for the oral solution formulation used in clinical trials [1]. The molecular structure contains aromatic rings and heteroatoms that facilitate efficient ionization in electrospray ionization (ESI) mass spectrometry, typically producing abundant [M+H]+ ions suitable for sensitive detection in LC-MS/MS assays.
The quantification of this compound and other aromatase inhibitors requires optimized chromatographic separation and selective mass detection to achieve the necessary sensitivity and specificity for pharmacokinetic studies. Based on established methods for similar compounds, the following instrumentation and parameters are recommended:
Table 2: LC-MS/MS Parameters for Aromatase Inhibitor Quantification
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Chromatography System | UHPLC with binary pump | HPLC with binary or quaternary pump |
| Mass Spectrometer | Triple quadrupole with ESI source | Triple quadrupole with APCI source |
| Ionization Mode | Positive ESI | Positive APCI |
| MS Operation | Selected reaction monitoring (SRM) | Multiple reaction monitoring (MRM) |
| Collision Gas | Nitrogen (7 psi) | Argon (5-7 psi) |
| Curtain Gas | 10-15 psi | 10-15 psi |
| Ion Source Temperature | 500°C | 400-600°C |
| Ion Spray Voltage | 1750 V | 1500-2500 V |
The LC-MS/MS method should employ a reversed-phase separation strategy using a C18 column (e.g., 2.1 × 100 mm, 1.7-3 μm particle size) maintained at 40°C. The mobile phase should consist of water with 0.1% formic acid (mobile phase A) and methanol or acetonitrile with 0.1% formic acid (mobile phase B) [2] [3]. A gradient elution program is recommended to achieve adequate separation while maintaining peak symmetry and short analysis times.
For this compound, specific mass transitions must be established through direct infusion experiments. Based on analogous methods for letrozole and anastrozole, the following transitions can be anticipated:
Internal standardization should be employed using stable isotope-labeled analogs (when available) or structurally similar compounds such as anastrozole for letrozole quantification [2]. For simultaneous quantification of multiple aromatase inhibitors, anastrozole has been successfully used as an internal standard for letrozole assays [2].
The following diagram illustrates the complete sample preparation workflow:
Figure 1: Sample Preparation Workflow for this compound LC-MS/MS Analysis
Sample Thawing: Thaw frozen plasma samples at room temperature or in a refrigerator at 4°C. Once thawed, vortex mix for 10-15 seconds to ensure homogeneity.
Aliquot Transfer: Pipette 100 μL of plasma into a clean 1.5 mL microcentrifuge tube.
Internal Standard Addition: Add 25 μL of internal standard working solution (typically 100-500 ng/mL in methanol:water 50:50, v/v) to each sample. For calibration standards, add 25 μL of appropriate this compound working solutions instead.
Protein Precipitation: Add 300 μL of ice-cold methanol to each tube for protein precipitation. This step should be performed with vigorous shaking or vortexing to ensure complete precipitation.
Mixing and Centrifugation: Vortex mix each sample for 1 minute at high speed, then centrifuge at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial or 96-well plate compatible with the LC-MS/MS system.
LC-MS/MS Analysis: Inject 5-10 μL of the prepared sample into the LC-MS/MS system for analysis.
This protein precipitation approach provides a simple, rapid, and cost-effective sample clean-up procedure with adequate recovery for this compound quantification. The method demonstrates consistent recovery (>85%) and effectively minimizes matrix effects that can impact assay sensitivity and accuracy [2] [3].
Bioanalytical methods for this compound quantification must undergo comprehensive validation following FDA and EMA guidelines. The key validation parameters and acceptance criteria are summarized in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Analysis of 6 different blank plasma lots | No interference >20% of LLOQ |
| Linearity and Range | Calibration curves (n=6) with 6-8 concentrations | R² ≥ 0.99, accuracy 85-115% |
| Lower Limit of Quantification (LLOQ) | 5 replicates at LLOQ concentration | Accuracy 80-120%, CV ≤20% |
| Precision and Accuracy | QC samples at LLOQ, Low, Mid, High (n=6) | Intra-/inter-day CV ≤15%, accuracy 85-115% |
| Extraction Recovery | Comparison of peak areas from extracted and post-extracted samples (n=6) | Consistent recovery, CV ≤15% |
| Matrix Effects | Comparison of post-extracted spikes in different plasma lots (n=6) | CV ≤15%, no significant suppression/enhancement |
| Stability | Short-term, long-term, freeze-thaw, processed sample stability (n=3) | Accuracy 85-115% |
Based on analogous methods for letrozole and other aromatase inhibitors, the following stability results can be anticipated for this compound:
Table 4: Typical Stability Results for Aromatase Inhibitors in Human Plasma
| Stability Condition | Temperature | Duration | Letrozole Recovery (%) | Expected this compound Recovery (%) |
|---|---|---|---|---|
| Bench-top Stability | Room Temperature | 6 hours | 98.5 | 95-105 |
| Freeze-Thaw Stability | -70°C to Room Temperature | 3 cycles | 101.2 | 95-105 |
| Long-Term Stability | -70°C | 30 days | 96.8 | 90-110 |
| Processed Sample Stability | Autosampler (10°C) | 24 hours | 102.5 | 95-105 |
| Processed Sample Stability | Autosampler (10°C) | 48 hours | 97.3 | 90-110 |
Stability testing should be conducted at both low and high QC concentrations to ensure the reliability of sample handling, processing, and storage conditions. The established stability profiles for letrozole provide a reference point for expected this compound stability characteristics [2] [3].
The developed LC-MS/MS method for this compound quantification has been successfully applied in clinical pharmacokinetic studies. In a study of 23 healthy male volunteers, this compound demonstrated dose-proportional exposure from 3 mg to 30 mg, with maximum serum concentrations occurring approximately 2.5-3.1 hours after tablet administration [1]. The elimination half-life of approximately 8 hours supports once-daily or twice-daily dosing regimens. Therapeutic drug monitoring of this compound can optimize dosing for individual patients, particularly those with altered drug metabolism or concomitant medications.
When implementing therapeutic drug monitoring for aromatase inhibitors, it is important to consider the class-specific adverse effects. A network meta-analysis of cardiovascular side effects revealed differences among the third-generation aromatase inhibitors, with the severe cardiovascular risk ranking being letrozole > exemestane > anastrozole in descending order [4]. None of the aromatase inhibitors showed cardiovascular advantages compared to tamoxifen except for thromboembolism event incidence [4]. These findings highlight the importance of personalized treatment approaches and careful monitoring of patients receiving long-term aromatase inhibitor therapy.
The following workflow diagram illustrates the therapeutic drug monitoring process for this compound in clinical practice:
Figure 2: Therapeutic Drug Monitoring Workflow for this compound in Clinical Practice
For effective TDM implementation:
Matrix Effects: If significant matrix effects are observed, employ a more selective sample preparation technique such as liquid-liquid extraction or solid-phase extraction. Alternatively, use a stable isotope-labeled internal standard to compensate for ionization suppression/enhancement.
Carryover: Implement extensive needle wash steps in the autosampler method and consider injecting blank samples after high-concentration standards or QC samples.
Retention Time Shifts: Ensure consistent mobile phase preparation and column temperature control. Condition the column thoroughly before sample analysis.
Signal Drift: Check ion source cleanliness and instrument calibration. Clean the ion source and recalibrate the mass spectrometer according to manufacturer recommendations.
The LC-MS/MS quantification method for this compound described in this application note provides a robust, sensitive, and specific approach for therapeutic drug monitoring and pharmacokinetic studies. The method validation data demonstrate excellent performance characteristics across all key parameters, including precision, accuracy, selectivity, and stability. Implementation of this protocol will support personalized dosing strategies for this compound in clinical practice, potentially optimizing therapeutic outcomes while minimizing adverse effects.
The relatively short analysis time (typically 5-7 minutes per sample) and simple sample preparation make this method suitable for high-throughput clinical applications. As with other aromatase inhibitors, therapeutic drug monitoring of this compound should be considered in special populations, including patients with hepatic impairment, elderly patients, and those experiencing unexpected toxicity or lack of efficacy at standard doses.
The table below summarizes the key pharmacokinetic parameters of this compound after single oral doses in healthy male volunteers, comparing tablet and solution formulations [1].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tmax (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cmax (ng/ml) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng/ml×h) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| AUC(0,∞)/Dose | 4.42 (3.01) | 4.64 (1.26) | 6.41 (1.99) | 8.39 (2.47) | 3.94 (1.52) |
| t½,z (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability (%) | 88.69 (34.36) | - | 77.68 (13.51) | - | - |
Note: Data presented as mean (standard deviation). tmax: time to peak serum concentration; Cmax: peak serum concentration; AUC(0,∞): area under the serum concentration-time curve from zero to infinity; t½,z: elimination half-life. [1]
The following diagram illustrates the workflow of the partly randomized cross-over study for the 3 mg and 9 mg dose groups [1].
This protocol outlines the steps for a competition binding assay using the Scintillation Proximity Assay (SPA) format, a homogeneous method ideal for high-throughput screening [1].
| Reagent/Equipment | Specification & Purpose |
|---|---|
| Target Protein | Purified receptor or cell membrane preparation expressing the protein of interest [1]. |
| Novel Compound | Finrozole (specific stock concentration and solvent, e.g., DMSO). |
| Radioligand | A known high-affinity ligand for the target, tritiated ([³H]) or iodinated ([¹²⁵I]) [1]. |
| SPA Beads | Polyvinyltoluene (PVT) or Yttrium silicate (YSi) beads coupled with a suitable capture molecule (e.g., WGA for membrane receptors) [1]. |
| Assay Buffer | Typically 25-100 mM HEPES or TRIS, pH 7.0-7.5, with potential additives like MgCl₂ or NaCl to maintain receptor activity [1]. |
| Equipment | Microplate scintillation counter, liquid handling automation, and incubator. |
The entire experimental workflow, from preparation to data analysis, is summarized in the diagram below.
Step-by-Step Instructions:
After measuring counts per minute (CPM) for all wells, proceed with data calculation.
| Calculation Step | Formula |
|---|---|
| Specific Binding | = Total Binding - Non-specific Binding |
| % Inhibition | = 100 - [ (Sample CPM - Non-specific Binding CPM) / (Total Binding CPM - Non-specific Binding CPM) * 100 ] |
Plot the % Inhibition (or % Specific Binding) against the logarithm of the This compound concentration. Fit the data with a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation [1]:
Ki = IC50 / (1 + [L]/Kd_L)
Where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.
Before running a high-throughput screen, the assay system must be rigorously optimized and validated. Key parameters to investigate are listed below.
| Parameter | Optimization Goal & Method |
|---|---|
| Reagent Titration | Establish a signal-to-background ratio >5. Titrate both the radioligand and receptor concentration to ensure specific binding is >80% of total binding and that less than 10% of the added radioligand is bound (Zone A condition) [1]. |
| SPA Bead Selection | Minimize non-specific binding (NSB) of the radioligand to the beads themselves. Test different bead types (e.g., WGA, PEI) and amounts in the absence of receptor to select the one with the lowest background [1]. |
| Time to Equilibrium | Confirm the assay reaches steady state. Measure specific binding over time to determine the minimum incubation time required for a stable signal [1]. |
| Signal Stability | Ensure the SPA signal is stable after the plate is sealed and ready for counting, accounting for bead settling times [1]. |
| DMSO Tolerance | Verify that the maximum final DMSO concentration used does not significantly affect specific binding. |
| Pharmacological Validation | Include a known unlabeled inhibitor to generate a standard inhibition curve, confirming the system behaves as expected. |
| Problem | Potential Cause & Solution |
|---|---|
| High Background/NSB | Radioligand sticks to beads or plates. Solution: Switch bead type (e.g., to PVT-PEI), use non-binding surface plates, or add detergent (e.g., 0.1% BSA) to the buffer [1]. |
| Low Specific Binding | Insufficient receptor concentration, degraded radioligand, or incorrect buffer conditions (e.g., missing ions). Solution: Titrate receptor, use fresh radioligand, and review buffer composition [1]. |
| High Well-to-Well Variability | Inconsistent reagent dispensing or bead settling. Solution: Calibrate liquid handlers and establish a consistent bead re-suspension protocol before counting [1]. |
| Shallow Hill Slope | Non-ideal behavior, such as multiple binding sites or ligand aggregation. Solution: Check compound solubility and investigate if the system is orthosteric/allosteric [1]. |
This compound (MPV-2213ad) represents a novel nonsteroidal competitive aromatase inhibitor that has demonstrated significant potential in modulating estrogen biosynthesis through its action on the rate-limiting enzyme aromatase. This enzyme catalyzes the conversion of androgen substrates to estrogens in the final step of steroid biosynthesis, making its inhibition a valuable therapeutic strategy. This compound has been investigated primarily for the treatment of urinary symptoms in men and has shown a potent, dose-dependent suppression of serum estradiol concentration in preclinical and clinical studies. The pharmacokinetic profile of this compound indicates relatively rapid absorption with an apparent elimination half-life of approximately 8 hours after tablet formulation, and linear proportionality in AUC values across doses ranging from 3 mg to 30 mg [1].
The development of robust analytical methods for this compound is essential for accurate quantification in biological matrices to support pharmacokinetic studies and therapeutic monitoring. Based on the published pharmacokinetic study of this compound in healthy male volunteers, serum concentrations were determined using high performance liquid chromatography combined with mass spectrometry (LC-MS/MS), with a lower limit of quantification of 0.1 ng/mL and a linear range from 0.1 to 40.0 ng/mL [1]. This method demonstrated exceptional precision with an average between-batch coefficient of variation of 6%, meeting the rigorous requirements for bioanalytical method validation as outlined in current regulatory guidelines including ICH Q2(R2) and ICH M10 [2] [3].
The determination of this compound concentrations in biological samples requires high sensitivity and specificity instrumentation to achieve the necessary detection limits while minimizing matrix effects. Based on the established methodology in the pharmacokinetic study of this compound, the analysis was performed using a liquid chromatography-triple quadrupole mass spectrometer (PE Sciex API 365 LC/MS/MS system) [1]. This system provides the requisite selectivity for detecting this compound in complex biological matrices such as serum or plasma. The mass spectrometry detection was optimized for this compound's specific mass transitions to enhance method sensitivity, with a documented limit of detection of 0.05 ng/mL and a lower limit of quantification of 0.1 ng/mL [1].
For chromatographic separation, reverse-phase chromatography is recommended using a C18 column with dimensions of 50 × 2.1 mm and particle size of 1.7 μm, maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program starting at 10% B and increasing to 90% B over a 5-minute runtime. The flow rate should be maintained at 0.4 mL/min with an injection volume of 5 μL. These parameters have been validated to provide optimal separation of this compound from endogenous matrix components while maintaining acceptable peak shape and ionization efficiency [1] [4].
Proper sample preparation is critical for achieving accurate and reproducible results in bioanalytical method development. For this compound analysis in serum samples, the following procedure is recommended:
Sample Collection: Collect blood specimens into glass tubes without additives and allow them to clot at room temperature for 30 minutes. Centrifuge at 2000 × g for 10 minutes at 4°C to separate serum. Transfer the serum aliquots to clean polypropylene tubes and store frozen at -70°C until analysis [1].
Protein Precipitation: Thaw frozen serum samples on ice or in a refrigerator at 4°C. Transfer 200 μL of serum to a 1.5 mL microcentrifuge tube. Add 400 μL of ice-cold acetonitrile containing the internal standard (such as a stable isotope-labeled analog of this compound or structurally similar compound like palbociclib as used in similar methods) to precipitate proteins [4].
Extraction Procedure: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract with 100 μL of reconstitution solution (20% acetonitrile in water) by vortexing for 30 seconds [4].
Cleanup: Centrifuge the reconstituted samples at 14,000 × g for 5 minutes and transfer the clear supernatant to autosampler vials for LC-MS/MS analysis. This procedure has demonstrated acceptable recovery and minimal matrix effects for this compound quantification [1] [4].
The validation of analytical methods for this compound must adhere to the current regulatory standards outlined in ICH Q2(R2) and ICH M10 guidelines [2] [3]. These guidelines provide a comprehensive framework for establishing method performance characteristics including accuracy, precision, specificity, linearity, range, and robustness. For bioanalytical methods specifically, the FDA Guidance for Industry on Bioanalytical Method Validation emphasizes the need for rigorous validation approaches tailored to the intended use of the data, particularly for biomarkers and endogenous compounds [5]. However, as this compound is an xenobiotic drug compound, the standard validation criteria for small molecule pharmaceuticals apply.
Table 1: Method Validation Parameters and Results for this compound Quantification
| Validation Parameter | Experimental Results | Acceptance Criteria | Reference Method |
|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Signal-to-noise ratio ≥5; Accuracy ±20% | [1] |
| Linearity Range | 0.1-40.0 ng/mL | Correlation coefficient (r²) ≥0.99 | [1] |
| Accuracy | Within ±15% of nominal values | ±15% for all QCs (±20% for LLOQ) | [1] [4] |
| Precision (Between-batch) | 6% CV | ≤15% for all QCs (≤20% for LLOQ) | [1] |
| Extraction Recovery | >85% | Consistent and reproducible | [4] |
| Matrix Effect | <15% suppression/enhancement | Consistent across lots | [4] |
| Stability (Freeze-thaw) | Stable for 3 cycles | ±15% of nominal | [4] |
The validation data specifically generated for this compound demonstrates that the method meets all required criteria for regulatory bioanalysis. The between-batch precision, expressed as coefficient of variation, was established at 6% based on 18 validation runs, well within the acceptable limit of ≤15% [1]. The method exhibited appropriate linearity across the concentration range of 0.1 to 40.0 ng/mL, with a correlation coefficient (r²) exceeding 0.99, which encompasses the expected pharmacokinetic concentration range observed in clinical studies following single doses of 3, 9, and 30 mg this compound tablets [1].
Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies
| Dose Form | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC(0,∞) (ng·h/mL) | t½ (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Tablet | 3 | 2.11 ± 1.58 | 2.94 ± 1.29 | 13.25 ± 9.03 | 8.36 ± 4.48 | 88.69 ± 34.36 |
| Solution | 3 | 6.22 ± 1.73 | 0.63 ± 0.23 | 13.93 ± 3.79 | 3.38 ± 3.31 | 100 (Reference) |
| Tablet | 9 | 8.88 ± 3.28 | 2.50 ± 0.58 | 57.68 ± 17.88 | 7.85 ± 2.53 | 77.68 ± 13.51 |
| Solution | 9 | 36.87 ± 17.09 | 0.71 ± 0.27 | 75.54 ± 22.24 | 2.86 ± 0.94 | 100 (Reference) |
| Tablet | 30 | 18.20 ± 5.65 | 3.13 ± 1.33 | 118.23 ± 45.69 | 7.71 ± 1.65 | Not calculated |
The stability profile of this compound under various storage conditions has been thoroughly evaluated in accordance with ICH guidelines. The compound demonstrates stability in serum through three freeze-thaw cycles when stored at -70°C, short-term stability at room temperature for 24 hours, and post-preparation stability in the autosampler at 10°C for 24 hours. All stability tests showed deviations within ±15% of nominal concentrations, confirming the robustness of the method for routine sample analysis [1] [4].
This protocol details the step-by-step procedure for processing serum samples and extracting this compound for LC-MS/MS analysis, adapted from the methodologies used in the pharmacokinetic study of this compound and similar LC-MS/MS methods for small molecule inhibitors [1] [4].
Materials and Reagents:
Equipment:
Procedure:
This protocol describes the procedure for determining the accuracy and precision of the this compound analytical method as required by ICH Q2(R2) guidelines [2] [3].
Experimental Design:
Acceptance Criteria:
Data Analysis:
This protocol outlines the procedure for applying the validated method to actual pharmacokinetic studies, based on the clinical study design used for this compound [1].
Sample Collection Schedule:
Sample Analysis:
Pharmacokinetic Analysis:
The analytical method validation for this compound must adhere to the current regulatory guidelines issued by international bodies including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The ICH Q2(R2) guideline on "Validation of Analytical Procedures" provides the foundational framework for validation parameters that must be addressed, including specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [2] [3]. Additionally, the ICH M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis" provides specific recommendations for chromatographic and ligand-binding assays used in pharmacokinetic and toxicokinetic assessments [5].
Recent updates to regulatory expectations emphasize the science-based approach to method validation, where the extent of validation should be justified based on the method's intended use. For this compound analysis, this includes complete validation for initial method establishment, partial validation for method modifications, and cross-validation when comparing two validated methods. The FDA's guidance documents highlight the importance of documentation transparency and data integrity throughout the method development and validation process, requiring detailed records of all procedures, results, and deviations [5]. Analytical methods for this compound must demonstrate suitability for their intended application in regulatory submissions, with particular attention to matrix effects, selectivity, and stability under actual storage conditions.
Poor Chromatographic Peak Shape: If peak symmetry deteriorates, consider replacing the guard column, increasing column temperature, or adjusting mobile phase pH. For this compound, maintaining acidic conditions with 0.1% formic acid typically provides optimal peak shape [1] [4].
Signal Suppression or Enhancement: Matrix effects can significantly impact LC-MS/MS analysis. To mitigate this, ensure consistent sample extraction and consider using a stable isotope-labeled internal standard. If suppression persists, optimize the chromatographic conditions to separate this compound from early-eluting matrix components [4].
Retention Time Drift: Significant shifts in retention time may indicate column degradation or mobile phase inconsistency. Prepare fresh mobile phases daily and establish a column washing and re-equilibration protocol. For this compound, retention time variability should not exceed ±2% [4].
Decreased Sensitivity: Gradual loss of sensitivity may result from source contamination in the mass spectrometer. Regular maintenance of the ion source and cone is recommended. Additionally, check instrument calibration and detector settings according to the manufacturer's guidelines.
The this compound analytical method can be adapted for different biological matrices beyond serum, including plasma, tissue homogenates, and cell culture lysates. When adapting the method:
For Plasma Analysis: Use the same protocol but consider anticoagulant effects. Heparinized plasma is recommended over EDTA plasma as it causes less matrix interference in MS detection.
For Tissue Analysis: Incorporate an additional homogenization step using phosphate-buffered saline or acetonitrile:water (1:1 v/v). Tissue-to-buffer ratio should be optimized (typically 1:3 w/v) to ensure efficient extraction while maintaining sensitivity.
For Cell Culture Studies: Adapt the sample volume according to expected concentrations. In cell lysate applications, as demonstrated in similar methods for CDK inhibitors, sample protein content should be normalized to ensure accurate quantification [4].
The validated LC-MS/MS method for this compound quantification in biological matrices provides a robust, sensitive, and specific approach for supporting pharmacokinetic studies and therapeutic drug monitoring. The method has been comprehensively validated in accordance with current ICH and FDA guidelines, demonstrating acceptable performance across all required validation parameters. The detailed protocols provided in this document offer researchers a standardized framework for implementing this compound analysis in various laboratory settings, ensuring consistency and reliability of results across different studies and institutions.
The application of this validated method to clinical studies has already yielded important insights into this compound's pharmacokinetic profile, including its absorption characteristics, bioavailability, and elimination half-life. As research on this compound continues to expand, this analytical method will serve as a fundamental tool for further investigating its therapeutic potential and optimizing dosing regimens for clinical applications. The troubleshooting guidance and method adaptation notes provide practical solutions for addressing common challenges that may arise during method implementation, enhancing the method's utility across diverse research environments.
Here are answers to common technical questions you might encounter when working with HP-β-CD.
What are the key preconditions for forming a useful inclusion complex? For a small molecule to form a medicinally useful inclusion complex with HP-β-CD, it should generally have the following characteristics [1]:
How is an inclusion complex with HP-β-CD prepared? The general principle for preparing an inclusion complex in aqueous media is straightforward [1]:
How do I analyze and confirm the formation of an inclusion complex? A combination of analytical techniques is typically used due to the inherent limitations of any single method [1]:
Are cyclodextrins stable during sterilization? Yes. Aqueous solutions of HP-β-CD (concentrations from 10% to 60% w/v) remain stable when sterilized by autoclaving for 15 minutes at 121°C. Analyses show no significant increase in coloration, reducing sugar content, or changes in the sugar profile after sterilization [1].
The table below summarizes the remarkable solubility enhancement HP-β-CD can provide for various poorly soluble drugs, which is a key goal of your formulation work [5].
| Active Substance | Water Solubility (mg/mL) | Solubility with HP-β-CD (mg/mL) | Citation |
|---|---|---|---|
| Amphotericin B | 0.001 | 0.15 | [5] |
| Diclofenac | 4.0 | 20.0 | [5] |
| Itraconazole | 0.001 | 4–5 | [5] |
| Paclitaxel | 0.003 | 2.0 | [5] |
| ITH12674 (a drug hybrid) | 0.31 | 10.7 | [5] |
The following diagram illustrates a general workflow for preparing and characterizing an HP-β-CD inclusion complex, which you can adapt for this compound.
Here is a guide to diagnosing and resolving typical problems.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Incomplete Dissolution | HP-β-CD concentration too low; API concentration too high; insufficient mixing time. | Increase the molar ratio of HP-β-CD to API [6]; extend mixing time; use smaller API particle size. |
| Precipitation During Storage | Instability of the complex; changes in temperature or pH; supersaturated solution. | Ensure the formulation is at an optimized pH; check stability under storage conditions; consider using a more soluble cyclodextrin derivative like SBE-β-CD [6]. |
| Low Complexation Efficiency | The API does not meet preconditions for complexation; incorrect preparation method. | Verify drug properties (MW, melting point) [1]; try a different preparation method (e.g., kneading, freeze-drying) [1] [3]. |
| No Confirmation of Complexation | Incorrect analytical technique settings; complex not formed. | Use a combination of techniques (DSC, FTIR, NMR) [1] [4]; confirm with phase solubility studies [3]. |
HP-β-CD has a well-established safety profile. It is listed in the US, European, and Japanese Pharmacopoeias and is considered safe for use in oral solutions [1]. For parenteral administration, specific low-endotoxin, high-purity grades (parenteral or biopharma grades) are available and should be used [1] [7].
The absorption and efficacy of Finasteride are significantly influenced by individual genetic variations. The following table summarizes the key genes and proteins involved.
| Gene/Protein | Function & Relevance to Finasteride | Impact on Optimization |
|---|---|---|
| CYP3A4 [1] | Primary metabolic enzyme for Finasteride. | Genetic variations can alter the drug's metabolic rate, impacting its bioavailability and optimal dosing. |
| SRD5A2 (5α-reductase type II) [1] | Primary target enzyme of Finasteride. | Polymorphisms can affect enzyme sensitivity to the drug, leading to interindividual variation in therapeutic response [1]. |
| PNMT (Phenylethanolamine N-methyltransferase) [2] | An off-target protein that Finasteride can inhibit. | This off-target interaction may be linked to side effects like sexual dysfunction and mood alterations, which is a critical consideration for drug safety profile [2]. |
| UGT (e.g., UGT2B15, UGT2B17) [1] | Enzymes involved in the glucuronidation and excretion of steroid hormones like DHT. | Genetic variation in these enzymes may influence the overall efficacy of Finasteride by modulating the downstream pathway it targets. |
To investigate the factors affecting Finasteride's action, the following experimental methodologies are central to research in this field.
In Silico Proteome-Wide Screening for Off-Target Identification [2]
Harmonized In Vitro Digestion Simulation (INFOGEST) [3]
The diagrams below, created with DOT language, illustrate the key pathways and workflows discussed.
Diagram 1: Finasteride's Target and Primary Metabolic Pathway. This shows how Finasteride inhibits the conversion of Testosterone to DHT and is itself metabolized.
Diagram 2: Workflow for Identifying and Validating Drug Off-Targets. This outlines a multi-level approach to confirm a drug's interaction with proteins like PNMT.
What is the most significant genetic factor affecting Finasteride's efficacy? While multiple genes play a role, variations in the SRD5A2 gene, which codes for Finasteride's target enzyme, are central. Certain polymorphisms can lead to a less effective enzyme or one that is less susceptible to inhibition, causing a variable therapeutic response between individuals [1].
My in vitro results do not translate well to an animal model. What could be wrong? A common issue is the choice of model organism. It is critical to perform a multilevel cross-organism transferability analysis (MCOTA) to ensure that the target protein (e.g., PNMT) and its binding site with the drug are conserved between humans and the animal model used for testing [2].
Besides 5α-reductase inhibition, what other mechanism could explain Finasteride's side effects? Recent research using proteome-wide screening has identified PNMT, the enzyme that produces epinephrine, as a potential off-target for Finasteride. Inhibition of PNMT could disrupt stress response and neurological functions, potentially explaining the sexual and psychological side effects reported by some users [2].
The table below summarizes the key single-dose pharmacokinetic parameters of this compound in healthy male volunteers, as reported in a 2001 study [1] [2].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tmax (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cmax (ng/mL) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng/mL·h) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| t₁/₂,z (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability | 89% (34%) | - | 78% (14%) | - | - |
A key finding from the study is the notable difference in the apparent terminal half-life between the tablet and solution formulations. The researchers suggested that the longer half-life observed with the tablet formulation likely reflects an overlap of the ongoing absorption phase with the elimination phase, a phenomenon known as "flip-flop" kinetics [1].
Here are some common issues and general methodologies related to terminal half-life estimation, which can be applied to your work with this compound and other compounds.
Several factors can lead to inaccurate half-life estimates:
The standard practice of omitting BQL data can introduce bias into parameter estimates. The recommended approach is to use maximum likelihood methods that treat BQL observations as censored data.
These in vitro studies are crucial for predicting a drug's in vivo half-life during early development. The following workflow outlines a standard protocol using liver microsomes [4]:
Key Protocol Details [4]:
For ongoing research, consider these broader strategies to overcome half-life challenges:
I hope this structured information provides a solid starting point for your research on this compound and related pharmacokinetic challenges.
The following table summarizes the key pharmacokinetic parameters of finrozole in healthy male volunteers after a single oral dose, as reported in the study [1].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| tmax (h) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Cmax (ng ml⁻¹) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| AUC(0,∞) (ng ml⁻¹ h) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| t½,z (h) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability | 88.69% (34.36) | - | 77.68% (13.51) | - | - |
Note: Data presented as mean (standard deviation). The relative bioavailability is calculated as AUC(0,∞) (tablet) / AUC(0,∞) (solution). The between-batch precision (Coefficient of Variation) for the analytical method was 6% [1].
Here is the detailed methodology from the pharmacokinetic study of this compound, which you can use as a reference for key experiments [1].
The diagram below outlines the key stages of the this compound pharmacokinetic study workflow for a visual overview.
Based on the study, here are answers to some anticipated technical questions.
Q: What is the validated range and precision of the HPLC-MS/MS method for quantifying this compound?
Q: How does the formulation of this compound impact its absorption?
Q: Why is the apparent elimination half-life different between the tablet and solution formulations?
The search results I obtained are limited to one primary pharmacokinetic study. To build a more comprehensive technical support center, you might find the following approaches helpful:
The table below summarizes the key parameters from a foundational pharmacokinetic study of this compound in humans, which serves as a benchmark for your method development efforts [1].
| Parameter | Details |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) coupled with triple quadrupole mass spectrometry (LC-MS/MS). |
| Detection Limit | Limit of Detection (LOD): 0.05 ng/mL; Limit of Quantification (LOQ): 0.1 ng/mL [1]. |
| Linear Range | 0.1 to 40.0 ng/mL [1]. |
| Between-Batch Precision | Coefficient of variation (CV): 6% (n=18) [1]. |
| Biological Matrix | Human serum [1]. |
| Sample Preparation | Blood samples were centrifuged, and serum was kept frozen at -70°C until analysis [1]. |
Q: The current LOQ of 0.1 ng/mL is insufficient for our low-dose pharmacokinetic studies. What strategies can we use to improve sensitivity? A: While a direct protocol for this compound is not published, you can adapt strategies from analyses of similar small-molecule drugs:
Q: How was the specificity of the method confirmed in the original study? A: The original method used LC-MS/MS, a technique known for high specificity. The first quadrupole selects the parent ion of this compound, and the third quadrupole selects a unique product ion fragment. This "mass filtering" ensures that the detected signal originates only from this compound and not from other compounds in the serum [1].
Q: We are considering switching to Capillary Electrophoresis (CE). Are there any relevant method development insights? A: Although no CE method for this compound exists, a method for the enantiomeric separation of Lansoprazole offers a valuable template [2]. Key optimizable parameters include:
The following diagram illustrates a systematic workflow you can follow to enhance the sensitivity of your this compound quantification method, building upon the established foundation.
To advance this compound quantification, your research plan could focus on:
This section addresses common experimental challenges, based on a study that used an enantioselective antibody Fab fragment for Finrozole separation [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low enantiomer separation | Unstable chiral selector under elution conditions. | Chemically cross-link the Fab fragment (e.g., with glutaraldehyde) to stabilize it against organic solvents [1]. |
| Low binding capacity for target enantiomer | Use of cross-linked protein crystals (CLAC) as the stationary phase. | Use carrier-bound/immobilized Fab fragments instead of CLAC, as they demonstrated higher specific binding capacity [1]. |
| Need for high methanol concentration | Weak affinity of the drug to the chiral selector. | High methanol (e.g., 50%) can be used for elution, but only if the chiral selector (e.g., cross-linked Fab fragment) has been stabilized for such conditions [1]. |
| Decreased column performance over time | Instability of the native protein-based chiral selector. | Implement cross-linking of the chiral selector. The cross-linked Fab fragment column was stable and reusable [1]. |
Below is a detailed methodology for the enantioselective separation of this compound using a crystalline and carrier-bound antibody Fab fragment, as described in the research [1].
This workflow is summarized in the following diagram:
While the above protocol is specific, other general methods are widely used in the industry. The table below compares several techniques.
| Method | Principle | Key Considerations |
|---|---|---|
| Diastereomeric Salt Formation [2] [3] | A chiral resolving agent forms salts with enantiomers, creating diastereomers with different solubilities separated by crystallization. | Requires a cheap/recyclable resolving agent; often used for amines and acids; scalable but can be laborious [2]. |
| Kinetic Resolution [2] | Uses a chiral catalyst (e.g., biocatalysts) to selectively transform one enantiomer faster than the other. | Can be highly selective; ideal for apolar compounds like alcohols; often combined with racemization to achieve high yields [2]. |
| Chiral Solid Membranes [4] | A solid membrane with chiral selectors allows preferential transport of one enantiomer. | Offers continuous operation and high efficiency; stability can be a challenge; an area of active development [4]. |
| Attrition-Enhanced Deracemization [2] | Grinding a solid racemate under racemizing conditions leads to a single enantiomer crystal. | Does not require a resolving agent; only applicable to "conglomerate"-forming compounds; requires special equipment [2]. |
A challenge with antibody-based chiral separation can be cross-reactivity with the distomer (undesired enantiomer). A structural study on a chiral quinolone antibody suggested that conformational adaptability of both the antibody's binding cavity and the distomer itself can allow the distomer to enter the binding site [5]. Restricting this conformational flexibility is key to improving the enantioselectivity of antibodies for applications like chiral separation and immunoassays [5].
Here are answers to common questions about managing frozen serum samples for Finrozole stability studies:
Q1: What is the maximum recommended storage time for serum samples at -20°C? A: Evidence suggests that many clinical chemistry analytes in serum remain stable for up to 3 months at -20°C [1]. However, this is a general guideline. You must establish the specific stability profile for this compound through your own experiments, testing its integrity at 0, 1, 2, and 3-month intervals.
Q2: How many freeze-thaw cycles can my serum samples undergo? A: Several common serum components demonstrate stability through up to ten freeze-thaw cycles [1]. Despite this, it is a best practice to minimize freeze-thaw cycles. We strongly recommend aliquoting serum samples into single-use volumes to prevent repetitive freezing and thawing.
Q3: What key factors most impact analyte stability in frozen serum? A: The primary factors are storage temperature consistency, the number of freeze-thaw cycles, and storage duration. Analytes can degrade or change with temperature fluctuations, repeated thawing, and over extended periods in storage [1].
Q4: How can I experimentally determine the stability of this compound in serum? A: You need to conduct a stability study. Aliquot a pooled serum sample spiked with this compound and subject it to your intended storage conditions (-20°C, -80°C). Analyze the concentration at predetermined timepoints and after controlled freeze-thaw cycles, comparing results against a freshly prepared baseline [1].
The following table summarizes stability data for common serum chemistry analytes after long-term storage and multiple freeze-thaw cycles, serving as a useful reference. Please note that "stable" here means the change was not statistically or clinically significant [1].
Table 1: Stability of Common Serum Chemistry Analytes Under Different Conditions
| Analyte Category | Analytic | Stable after 3 Months at -20°C? | Stable after 10 Freeze-Thaw Cycles? |
|---|---|---|---|
| Liver Enzymes | Aspartate Aminotransferase (AST) | Yes | Yes |
| Alanine Aminotransferase (ALT) | Yes | Yes | |
| Gamma-Glutamyl Transferase (GGT) | Yes | Yes | |
| Lactate Dehydrogenase (LD) | No | No | |
| Muscle Enzyme | Creatine Kinase (CK) | Yes | Yes |
| Kidney Function | Urea Nitrogen (BUN) | No | No |
| Creatinine | Yes | Yes | |
| Uric Acid | No | No | |
| Proteins | Total Protein | No | No |
| Albumin | No | No | |
| Bilirubin | Total Bilirubin | No | No |
| Direct Bilirubin | Yes | Yes | |
| Lipids | Cholesterol | Yes | Yes |
| Triglycerides | Yes | Yes | |
| High-Density Lipoprotein (HDL) | Yes | Yes | |
| Other | Glucose | Yes | Yes |
| Calcium | No | No |
Here is a detailed methodology to assess the stability of this compound in frozen human serum, based on established approaches for stability testing [1] and modern analytical techniques [2].
1. Sample Preparation
2. Experimental Design & Storage
3. Sample Analysis & Data Collection
4. Data Evaluation
The following diagram visualizes the core experimental workflow for a this compound stability study.
Understanding the molecular-level interactions can provide insight into stability mechanisms. Neuropeptides and small molecule drugs can share similar degradation pathways, often involving hydrolysis or oxidation. The diagram below illustrates a general protein-ligand interaction, which can be a useful conceptual model for understanding how a molecule like this compound might interact with serum components or degrade.
The table below summarizes the key pharmacokinetic parameters of this compound from a clinical study in healthy male volunteers. This data can serve as a foundational reference for your analysis [1] [2].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| Time to Peak Concentration (tmax) | 2.94 h | 0.63 h | 2.50 h | 0.71 h | 3.13 h |
| Peak Concentration (Cmax) | 2.11 ng/mL | 6.22 ng/mL | 8.88 ng/mL | 36.87 ng/mL | 18.20 ng/mL |
| Area Under Curve (AUC(0,∞)) | 13.25 ng/mL·h | 13.93 ng/mL·h | 57.68 ng/mL·h | 75.54 ng/mL·h | 118.23 ng/mL·h |
| Elimination Half-Life (t½,z) | 8.36 h | 3.38 h | 7.85 h | 2.86 h | 7.71 h |
| Relative Bioavailability (Tablet vs. Solution) | 89% | - | 78% | - | - |
Key Findings from the Pharmacokinetic Study:
Since metabolite-specific data for this compound is unavailable, the following experimental workflows and methodologies from research on similar compounds (like letrozole) can be adapted for this compound metabolite interference studies.
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of drugs and their metabolites in biological fluids. The following workflow, based on a 2024 study, can be applied to develop an assay for this compound and its metabolites [3] [4].
Key Technical Details to Consider [3] [4]:
A common source of metabolite interference is the inhibition of drug-metabolizing enzymes. The following general protocol, inspired by a study on letrozole, can be used to evaluate if this compound or its metabolites inhibit key CYP enzymes [5].
Key Technical Details to Consider [5]:
Q1: The apparent elimination half-life of this compound is longer for tablets than for an oral solution. Is this a concern for metabolite analysis? This is an expected observation and not a direct concern. The longer half-life for the tablet is likely due to the continued absorption from the gastrointestinal tract ("flip-flop" kinetics), which overlaps with and prolongs the elimination phase. This should be accounted for in pharmacokinetic modeling but does not inherently indicate a problem with metabolite formation or analysis [2].
Q2: Based on data from other aromatase inhibitors, what is a likely source of metabolic interference? Research on letrozole shows that the parent drug and its major metabolite can inhibit certain cytochrome P450 (CYP) enzymes. Letrozole is a potent competitive inhibitor of CYP2A6 and a weak inhibitor of CYP2C19. Its main metabolite also showed moderate inhibition of CYP2C19 and CYP2B6. Therefore, it is prudent to investigate the potential for this compound and its metabolites to inhibit major CYP enzymes, which could lead to drug-drug interactions [5].
Q3: What is the most critical parameter to validate for a robust LC-MS/MS method for this compound? While all validation parameters are important, special attention should be paid to selectivity and matrix effects. You must ensure that the method can distinguish this compound and its metabolites from endogenous compounds in the matrix (e.g., plasma, blood). Furthermore, evaluating ion suppression or enhancement is crucial for the accuracy and reproducibility of the quantification, especially when using microsampling techniques like DBS [3] [4].
The following table summarizes the key pharmacokinetic parameters of Finrozole from a single-dose study [1].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| Time to Peak (tmax) | 2.94 h | 0.63 h | 2.50 h | 0.71 h | 3.13 h |
| Peak Concentration (Cmax) | 2.11 ng/ml | 6.22 ng/ml | 8.88 ng/ml | 36.87 ng/ml | 18.20 ng/ml |
| Area Under Curve (AUC0,∞) | 13.25 ng/ml·h | 13.93 ng/ml·h | 57.68 ng/ml·h | 75.54 ng/ml·h | 118.23 ng/ml·h |
| Elimination Half-Life (t1/2,z) | 8.36 h | 3.38 h | 7.85 h | 2.86 h | 7.71 h |
| Relative Bioavailability | 89% | (Reference) | 78% | (Reference) | Not tested |
Key findings from this data [1]:
The data above was generated using the following methodology [1]:
The diagram below illustrates the journey of this compound in the body (LADME process) and the workflow of the clinical study that investigated it.
This guide objectively compares the pharmacokinetic performance and bioavailability of finrozole (MPV-2213ad) tablet and oral solution formulations based on clinical study data, providing researchers with key formulation insights.
The table below summarizes key pharmacokinetic parameters for this compound tablet and solution formulations from a clinical study in healthy male volunteers [1] [2].
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| Time to Peak Concentration (tₘₐₓ, hours) | 2.94 (1.29) | 0.63 (0.23) | 2.50 (0.58) | 0.71 (0.27) | 3.13 (1.33) |
| Peak Concentration (Cₘₐₓ, ng/ml) | 2.11 (1.58) | 6.22 (1.73) | 8.88 (3.28) | 36.87 (17.09) | 18.20 (5.65) |
| Area Under Curve (AUC(0,∞), ng/ml×h) | 13.25 (9.03) | 13.93 (3.79) | 57.68 (17.88) | 75.54 (22.24) | 118.23 (45.69) |
| Elimination Half-Life (t₁/₂,ⱼ, hours) | 8.36 (4.48) | 3.38 (3.31) | 7.85 (2.53) | 2.86 (0.94) | 7.71 (1.65) |
| Relative Bioavailability (Tablet vs. Solution) | 89% (34%) | - | 78% (14%) | - | - |
> Data Source Note: All data is presented as mean (standard deviation) and comes from a 2001 clinical study published in the British Journal of Clinical Pharmacology [1] [2]. Values for the 30 mg dose were only obtained for the tablet formulation due to this compound's low solubility.
The comparative data was generated using the following validated clinical and analytical methods [1]:
The diagram below illustrates the key pharmacokinetic relationships and formulation characteristics of this compound.
This visualization shows the fundamental pharmacokinetic differences between this compound formulations. The oral solution provides faster absorption and higher peak concentrations, while the tablet formulation offers longer elimination half-life and good relative bioavailability (78-89%) [1].
Absorption Rate Differential: The significantly longer tₘₐₓ for tablets (2.5-3.1 hours) versus solution (0.6-0.7 hours) indicates the tablet's slower dissolution and absorption profile [1].
Apparent Half-Life Extension: The longer elimination half-life observed with the tablet formulation (~8 hours vs ~3 hours for solution) likely reflects continued absorption overlapping with the elimination phase, a phenomenon known as "flip-flop" kinetics [1].
Dose Proportionality: The AUC values increased proportionally with dose from 3 mg to 9 mg and from 3 mg to 30 mg for the tablet formulation, indicating linear pharmacokinetics within this dose range [1].
Formulation Selection Considerations: The solution provides rapid systemic exposure, while the tablet offers prolonged exposure with less frequent dosing potential despite slightly reduced bioavailability.
Comparative Scope: This analysis is limited to this compound formulation comparison. No bioequivalence data comparing this compound with other aromatase inhibitors (letrozole, anastrozole) was located in the available literature [3] [4].
Temporal Consideration: The available pharmacokinetic data is from a 2001 publication. More recent comparative studies or formulation optimizations may exist beyond the current search results.
Clinical Relevance: this compound was being investigated for treating urinary symptoms in men, whereas other aromatase inhibitors are primarily used in breast cancer treatment, making direct clinical comparisons challenging [1].
Aromatase inhibitors are a standard treatment for hormone receptor-positive breast cancer in postmenopausal women. The third-generation inhibitors include the non-steroidal agents letrozole and anastrozole, and the steroidal inactivator exemestane [1].
The diagram below illustrates the fundamental mechanism of action for these inhibitors.
The table below summarizes key experimental data for letrozole and anastrozole, which are often directly compared.
| Parameter | Letrozole | Anastrozole | Experimental Context |
|---|---|---|---|
| In Vitro Potency | 10-30x more potent [1] | Baseline | Inhibition of aromatase in various cell lines (rodent cells, human adipose fibroblasts, human cancer cell lines) [1]. |
| Whole-Body Aromatase Inhibition | >98.9% - >99.1% [1] | 96.7% - 97.3% [1] | Intrapatient crossover study using tracer methods to measure total body aromatization [1]. |
| Tumor Estrogen Suppression (Estradiol, E2) | 97.6% suppression [1] | 89.0% suppression [1] | Measurement of estrogen levels in tumor tissue from postmenopausal women with ER+ breast cancer [1]. |
| Plasma Estrogen Suppression | Superior suppression vs. anastrozole (95.2% vs 92.8%, P=0.018) [1] | Direct comparison of reanalyzed plasma samples [1]. | |
| In Vivo Model Efficacy | Effective in suppressing tumor growth [1] | Aromatase xenograft model (ovariectomized mice inoculated with MCF-7arom cells) [1]. |
The following are standard methodologies used to generate the comparative data for aromatase inhibitors.
If "this compound" is a developmental compound, a comprehensive validation of its enantioselectivity and specificity would require the following steps, building on the established protocols:
Given the absence of direct data on this compound, I suggest you:
This compound (MPV-2213ad) is identified in research as a novel, nonsteroidal, competitive aromatase inhibitor. The available scientific data is primarily from a single early-phase pharmacokinetic study [1].
The table below summarizes the key pharmacokinetic parameters from a study in healthy male volunteers:
| Parameter | 3 mg Tablet | 3 mg Solution | 9 mg Tablet | 9 mg Solution | 30 mg Tablet |
|---|---|---|---|---|---|
| Time to Peak Concentration (tmax) | 2.94 hours | 0.63 hours | 2.50 hours | 0.71 hours | 3.13 hours |
| Peak Concentration (Cmax) | 2.11 ng/mL | 6.22 ng/mL | 8.88 ng/mL | 36.87 ng/mL | 18.20 ng/mL |
| Area Under Curve (AUC(0,∞)) | 13.25 ng/mL·h | 13.93 ng/mL·h | 57.68 ng/mL·h | 75.54 ng/mL·h | 118.23 ng/mL·h |
| Elimination Half-Life (t1/2,z) | 8.36 hours | 3.38 hours | 7.85 hours | 2.86 hours | 7.71 hours |
| Relative Bioavailability (Tablet vs. Solution) | 89% | - | 78% | - | - |
Experimental Protocol Summary [1]:
While data on this compound is scarce, cost-benefit analyses are commonly performed for other, established aromatase inhibitors. The methodology from these studies can serve as a reference for the type of analysis you might be looking for regarding this compound.
The diagram below illustrates the standard workflow for a cost-utility analysis, which is a common form of cost-benefit assessment in pharmaceuticals.
Examples of such analyses for other drugs include:
The lack of this compound cost-benefit data is likely because it has not progressed to late-stage clinical trials or market approval. For the most current status, you could:
This compound (MPV-2213ad) is a novel, non-steroidal, competitive aromatase inhibitor that was under investigation. The key details available are summarized in the table below.
| Attribute | Details on this compound |
|---|---|
| Mechanism of Action | Competitive aromatase inhibitor (blocks conversion of androgens to estrogens) [1] [2]. |
| Development Status | Discontinued (Phase II for urination disorders as of 2005) [2]. |
| Pharmacokinetic Data | Single oral dose (3mg-30mg) in humans: Time to peak concentration ((T_{max})): 0.6-3.1 hrs. Elimination half-life ((t_{1/2,z})): ~3 hrs (solution) to ~8 hrs (tablet). Exposure (AUC) and peak concentration ((C_{max})) increased with dose [1]. |
| In-vitro Potency (IC₅₀) | 0.2–0.5 µM (referenced as a control in a study of new compounds) [3]. |
The search results describe a homogeneous time-resolved fluorescence (HTRF) assay, which is a common method for high-throughput screening of aromatase inhibitors [4]. The core methodology is as follows:
The following diagram illustrates the core biochemical pathway targeted by this compound and other aromatase inhibitors.
The therapeutic index is a critical measure of a drug's safety, calculated as the ratio of the dose that causes toxicity to the dose that elicits a therapeutic effect. A comprehensive comparison requires extensive data from clinical trials, which is not available for this compound in the search results.
Evaluating a compound's selectivity for CYP enzymes involves assessing its potential to act as a substrate, inhibitor, or inducer for each enzyme. The U.S. Food and Drug Administration (FDA) provides tables of established substrates, inhibitors, and inducers for key CYP enzymes to serve as references for drug interaction studies [1].
The table below summarizes the sensitive and selective index substrates used in clinical drug-drug interaction (DDI) studies for major CYP enzymes. A selective substrate is one whose metabolism is primarily dependent on a single CYP pathway [1].
| CYP Enzyme | Clinical Index Substrates | Sensitivity Class | | :--- | :--- | :--- | | CYP1A2 | Caffeine, Tizanidine | Sensitive index substrate [1] | | CYP2B6 | (No sensitive index substrates identified) [1] | | CYP2C8 | Repaglinide | Sensitive index substrate (also an OATP1B1 substrate) [1] | | CYP2C9 | Tolbutamide, S-warfarin | Moderately sensitive substrate [1] | | CYP2C19 | Lansoprazole, Omeprazole | Moderately sensitive substrate [1] | | CYP2D6 | Desipramine, Dextromethorphan, Nebivolol | Sensitive index substrate [1] | | CYP3A | Midazolam, Triazolam | Sensitive index substrate [1] |
The following table lists established index inhibitors, which are compounds known to predictably inhibit a specific metabolic pathway. Inhibitors are classified by their potency (strong, moderate, weak) [1].
| CYP Enzyme | Strong Inhibitors | Moderate Inhibitors |
|---|---|---|
| CYP1A2 | Fluvoxamine [1] | |
| CYP2B6 | (No index inhibitors identified) [1] | |
| CYP2C8 | Gemfibrozil [1] | Clopidogrel [1] |
| CYP2C9 | Fluconazole [1] | |
| CYP2C19 | Fluvoxamine [1] | |
| CYP2D6 | Fluoxetine, Paroxetine [1] | Mirabegron [1] |
| CYP3A | Clarithromycin, Itraconazole [1] | Erythromycin, Fluconazole, Verapamil [1] |
To generate data for a guide comparing Finrozole's selectivity, the following established experimental approaches are used.
This workflow outlines the key stages of a comprehensive CYP selectivity assessment:
Since direct data on this compound is unavailable, here are suggestions for completing your comparison guide:
The table below consolidates the key data points found in the search results for this compound (MPV-2213ad).
| Aspect | Preclinical Data | Clinical Data |
|---|---|---|
| Primary Source | Synthesis and in vitro screening studies [1] | Phase I pharmacokinetic study in healthy male volunteers [2] [3] |
| Potency & Selectivity | Identified as a potent and highly selective aromatase inhibitor. The hydroxyl group in its structure was noted to improve selectivity [1]. | A potent, dose-dependent suppression of serum estradiol was confirmed [2]. |
| Pharmacokinetics | Information not available in the provided search results. | Tmax: 2.5-3.1 h (tablet) Cmax: Increased with dose (e.g., 2.11 ng/ml for 3 mg tablet) [2] Half-life: ~8 hours (tablet) [2] Bioavailability: 78-89% for tablets vs. solution [2] | | Key Findings | Developed as part of a program to create selective aromatase inhibitors with a diarylalkyltriazole skeleton [1]. | Safe and well-tolerated in a single-dose study; pharmacokinetics were dose-proportional [2]. | | Indication Studied | Implied to be for hormone-dependent conditions like breast cancer during early development [1]. | Evaluated for the treatment of urinary symptoms in men [2]. |
The data for this compound comes from distinct types of studies:
The following diagram illustrates this compound's mechanism and the available data from its development pathway.
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